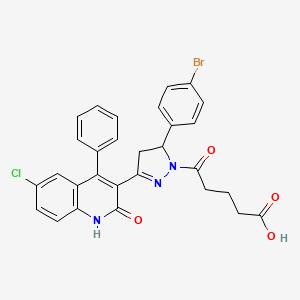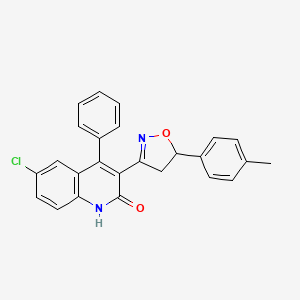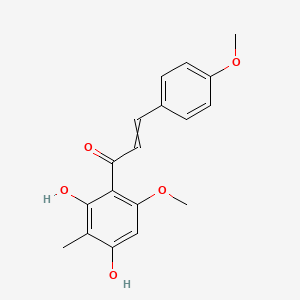![molecular formula C29H34Cl2FN3O3 B14113027 (3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)
(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4’-pyrrolidine]-2’-carboxamide is a complex organic compound with a unique spiro structure
Méthodes De Préparation
The synthesis of (3R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4’-pyrrolidine]-2’-carboxamide involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the indole and pyrrolidine precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4’-pyrrolidine]-2’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other spiro-indole derivatives and pyrrolidine-based molecules. What sets (3R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4’-pyrrolidine]-2’-carboxamide apart is its specific combination of functional groups and the unique spiro structure, which confer distinct chemical and biological properties. Some similar compounds include:
- Spiro[indole-pyrrolidine] derivatives
- Fluorophenyl-substituted pyrrolidines
- Chlorinated indole derivatives
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C29H34Cl2FN3O3 |
|---|---|
Poids moléculaire |
562.5 g/mol |
Nom IUPAC |
(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |
InChI |
InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22?,23?,25?,29-/m1/s1 |
Clé InChI |
IDKAKZRYYDCJDU-IUJGSVQKSA-N |
SMILES isomérique |
CC(C)(C)CC1[C@@]2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |
SMILES canonique |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14112962.png)
![2-[[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]amino]benzoic acid](/img/structure/B14112964.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112968.png)

![N-[2-(4-chlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B14112970.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B14112981.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B14113010.png)
![7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol](/img/structure/B14113017.png)
![4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14113024.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)

